3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
Overview
Description
3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a heterocyclic compound with the molecular formula C11H9N3S This compound features a fused ring system combining an imidazole and a thiazole ring, which is further substituted with an aniline group
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to have significant effects on pathways involving protein kinases .
Pharmacokinetics
In silico admet predictions have been carried out for similar compounds .
Result of Action
Similar compounds have shown significant analgesic and anti-inflammatory activities .
Action Environment
It’s worth noting that the compound is a white or pale yellow solid that is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol .
Biochemical Analysis
Biochemical Properties
3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory activity against certain cancer cell lines, suggesting its potential as an anticancer agent . The interactions between this compound and biomolecules such as enzymes and proteins are primarily through binding interactions, which can lead to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cell lines, this compound has demonstrated antiproliferative activity, leading to reduced cell growth and viability . This suggests that the compound can modulate key cellular processes, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Long-term exposure to this compound has been observed to maintain its antiproliferative activity in cancer cell lines, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as reduced cell viability and increased apoptosis have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . For instance, it has been shown to inhibit certain metabolic enzymes, leading to altered metabolic pathways and reduced cell proliferation . Understanding these metabolic interactions is crucial for developing effective therapeutic strategies involving this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biological effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
- 4-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
- 5-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
Comparison: 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLSRKDSOSGQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391358 | |
Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-26-0 | |
Record name | 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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